molecular formula C13H12BrN3O2S2 B2589764 (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2058731-17-0

(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No.: B2589764
CAS No.: 2058731-17-0
M. Wt: 386.28
InChI Key: KESLHLGWQPIQID-UHFFFAOYSA-N
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Description

The compound (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a structurally complex bicyclic molecule featuring a fused pyrimidine and cycloheptane ring system. Its stereochemistry (5R,8S) and the presence of a sulfonyl-substituted 5-bromothiophene group distinguish it from simpler heterocyclic derivatives.

Properties

IUPAC Name

12-(5-bromothiophen-2-yl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S2/c14-12-3-4-13(20-12)21(18,19)17-8-1-2-11(17)9-6-15-7-16-10(9)5-8/h3-4,6-8,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESLHLGWQPIQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine (CAS Number: 2058731-17-0) is a member of the epiminocycloheptapyrimidine class. This bicyclic heterocyclic compound incorporates nitrogen and sulfur atoms within its structure and exhibits significant potential for various biological activities due to its unique chemical properties.

The molecular formula of the compound is C13H12BrN3O2S2C_{13}H_{12}BrN_{3}O_{2}S_{2} with a molecular weight of 386.3 g/mol. The presence of a brominated thiophene group and a sulfonyl moiety suggests a potential for diverse interactions within biological systems, particularly in pharmacological contexts.

PropertyValue
CAS Number2058731-17-0
Molecular FormulaC₁₃H₁₂BrN₃O₂S₂
Molecular Weight386.3 g/mol
StructureChemical Structure

Antitumor Activity

Research has indicated that compounds with similar structural characteristics to this compound exhibit notable antitumor activity. For instance, derivatives of aromatic sulfonyl compounds have been shown to possess significant cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer) : IC50 = 0.17 µM
  • MDA-MB-231 (breast cancer) : IC50 = 0.05 µM
  • HeLa (cervical cancer) : IC50 = 0.07 µM

These findings suggest that the compound may also possess similar antitumor properties due to its structural analogies with effective derivatives .

The proposed mechanism of action for compounds in this class typically involves the induction of apoptosis in cancer cells through cell cycle arrest. Flow cytometry analyses have demonstrated that certain derivatives can cause G2/M phase arrest in MDA-MB-231 cells and promote apoptosis .

Case Studies and Research Findings

  • Study on Epiminocycloheptapyrimidines :
    • A study focused on synthesizing and evaluating various epiminocycloheptapyrimidine derivatives highlighted their potential as antitumor agents. The results indicated that modifications at specific positions could enhance biological activity significantly .
  • Sulfonamide Derivatives :
    • Research on sulfonamide derivatives has shown that the incorporation of thiophene and sulfonyl groups can lead to increased potency against specific cancer cell lines. This suggests that this compound may similarly benefit from structural modifications to enhance its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related molecules identified in the provided evidence. Due to the lack of explicit pharmacological or physicochemical data for the target compound, this comparison focuses on structural features , synthetic complexity , and hypothesized functional differences .

Table 1: Structural Comparison

Feature Target Compound Analog 1 () Analog 2 ()
Core Structure Cyclohepta[d]pyrimidine with 5,8-epimine bridge Tetrahydrofuran-based nucleoside analog Cyclohepta[d]pyrimidine with 5,8-epimine bridge
Key Substituents 5-Bromothiophen-2-yl sulfonyl group Tert-butyldimethylsilyl (TBDMS) and bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups 4-(Thiazol-2-yloxy)phenyl methanone
Stereochemistry 5R,8S configuration Multiple chiral centers (2R,3R,4R,5R) Not explicitly stated in
Electron-Withdrawing Groups Sulfonyl (strongly electron-withdrawing) TBDMS (moderately electron-donating) Methanone (moderately electron-withdrawing)
Potential Reactivity Susceptible to nucleophilic substitution at bromothiophene or sulfonyl groups Labile TBDMS and DMT protecting groups Thiazole oxygen may participate in hydrogen bonding

Key Observations

Core Structure Differences :

  • The target compound and Analog 2 () share the cyclohepta[d]pyrimidine-epimine scaffold , which imposes conformational rigidity. In contrast, Analog 1 () is a nucleoside analog with a tetrahydrofuran ring, suggesting divergent applications (e.g., nucleotide synthesis vs. enzyme inhibition) .

The latter may favor π-π stacking interactions in biological targets . Analog 1’s TBDMS and DMT protecting groups are synthetic handles typically used in oligonucleotide chemistry, indicating its role in nucleic acid research rather than therapeutic development .

Synthetic Complexity :

  • The target compound’s stereospecific epimine bridge and bromothiophene sulfonylation likely require multi-step synthesis with stringent stereochemical control. Analog 1’s synthesis involves even greater complexity due to its nucleoside-like architecture and multiple protecting groups .

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